molecular formula C28H14F2N2S2 B14205912 {2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile CAS No. 851025-78-0

{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile

Cat. No.: B14205912
CAS No.: 851025-78-0
M. Wt: 480.6 g/mol
InChI Key: FTVRMNCZOWVUPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile is a complex organic compound characterized by its unique structure, which includes fluorophenyl and sulfanyl groups attached to a fluorenylidene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile typically involves multi-step organic reactions. . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The fluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, Lewis acids.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of {2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile involves its interaction with specific molecular targets and pathways. The compound’s fluorophenyl and sulfanyl groups allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression, which are crucial for its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-fluorophenyl) sulfone: Similar in structure but lacks the fluorenylidene core.

    2-{[(4-Bromo-2-fluorophenyl)methyl]sulfanyl}acetic acid: Contains similar functional groups but differs in overall structure.

Uniqueness

{2,7-Bis[(4-fluorophenyl)sulfanyl]-9H-fluoren-9-ylidene}propanedinitrile is unique due to its combination of fluorophenyl and sulfanyl groups attached to a fluorenylidene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry.

Properties

CAS No.

851025-78-0

Molecular Formula

C28H14F2N2S2

Molecular Weight

480.6 g/mol

IUPAC Name

2-[2,7-bis[(4-fluorophenyl)sulfanyl]fluoren-9-ylidene]propanedinitrile

InChI

InChI=1S/C28H14F2N2S2/c29-18-1-5-20(6-2-18)33-22-9-11-24-25-12-10-23(34-21-7-3-19(30)4-8-21)14-27(25)28(26(24)13-22)17(15-31)16-32/h1-14H

InChI Key

FTVRMNCZOWVUPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1F)SC2=CC3=C(C=C2)C4=C(C3=C(C#N)C#N)C=C(C=C4)SC5=CC=C(C=C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.